molecular formula C5H4ClN B1293800 4-Chloropyridine CAS No. 626-61-9

4-Chloropyridine

Cat. No. B1293800
Key on ui cas rn: 626-61-9
M. Wt: 113.54 g/mol
InChI Key: PVMNPAUTCMBOMO-UHFFFAOYSA-N
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Patent
US04610991

Procedure details

3-(4-Pyridinylamino)benzoic acid was prepared from 41.1 g of m-aminobenzoic acid and 34.0 g of 4-chloropyridine in 110 ml of acetic acid, heated at reflux for 6 hours. With a work-up procedure similar to that of Example 33, there was obtained 48.5 g of product, m.p. 172°-180° C.
Quantity
41.1 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].Cl[C:12]1[CH:17]=[CH:16][N:15]=[CH:14][CH:13]=1>C(O)(=O)C>[N:15]1[CH:16]=[CH:17][C:12]([NH:1][C:2]2[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=2)[C:5]([OH:7])=[O:6])=[CH:13][CH:14]=1

Inputs

Step One
Name
Quantity
41.1 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1
Name
Quantity
34 g
Type
reactant
Smiles
ClC1=CC=NC=C1
Name
Quantity
110 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC=1C=C(C(=O)O)C=CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 48.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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